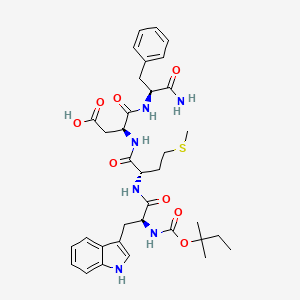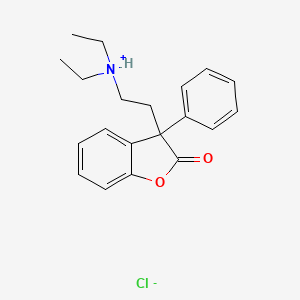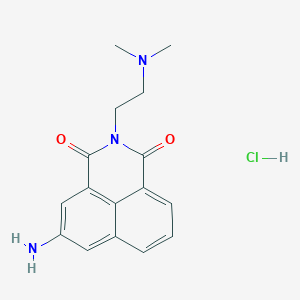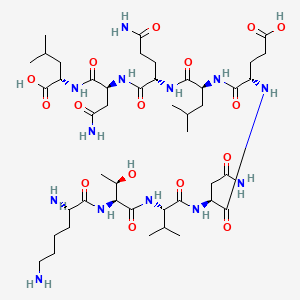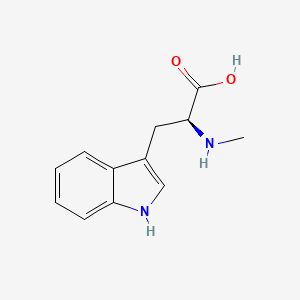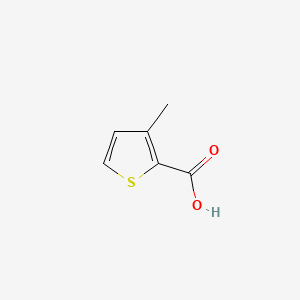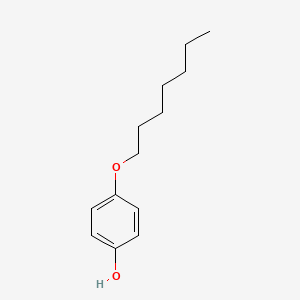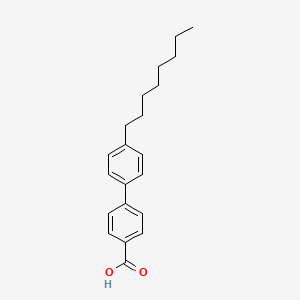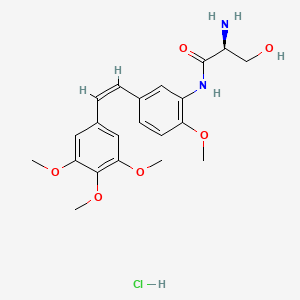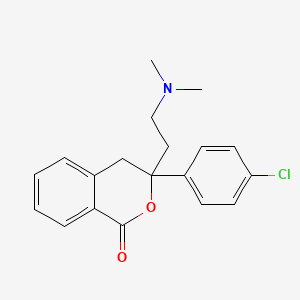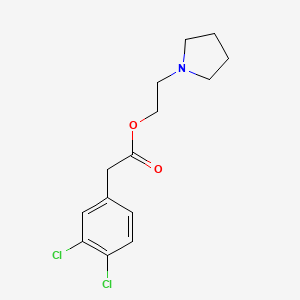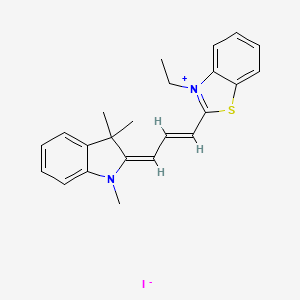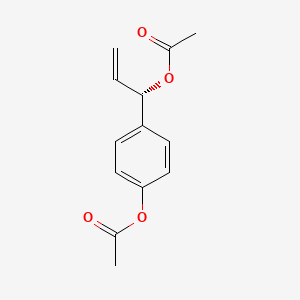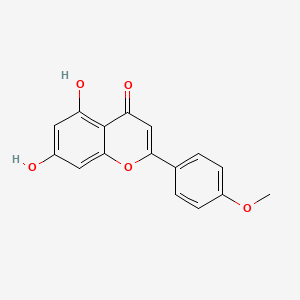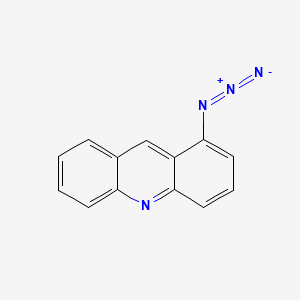
Acridine, 1-azido-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acridine, 1-azido- is a bioactive chemical.
Aplicaciones Científicas De Investigación
DNA Interaction and Anticancer Activity
Acridine derivatives are extensively researched for their potential as therapeutic agents in treating diseases like cancer, Alzheimer's, and infections. Their mode of action primarily involves DNA intercalation, impacting biological processes associated with DNA and its enzymes (Zhang et al., 2014). They are known for their high cytotoxic activity, making them significant in cancer chemotherapy, though their clinical application is often limited due to side effects (Potlapati Varakumar et al., 2022).
DNA Binding and Crystal Structures
Acridine derivatives have been used as chemotherapeutic agents against various pathogens and now are important in anticancer drugs. The understanding of their interaction with DNA, particularly the recent structures of acridinecarboxamide topoisomerase II poisons complexed to hexanucleotides, has provided insights into their cytotoxicity and DNA binding kinetics (Adams, 2002).
Biological Activity and Synthesis
The study of natural and synthetic acridine/acridone analogs has been pivotal in cancer treatment, focusing on their mechanism of action at molecular and cellular levels. This has led to the optimization of their properties for chemotherapy, despite their known side effects (Cholewiński et al., 2011).
Antitumor Properties
Research has focused mainly on acridine derivatives as anticancer drugs due to their ability to intercalate DNA and inhibit topoisomerase enzymes. These properties make them potent in targeting cancer cells, though their clinical use is often limited by side effects (W. Denny, 2002).
Chemotherapeutic Agents and Synthesis Methods
Acridine derivatives, first used as antibacterial and antiparasite agents, now concentrate their attention on anticancer properties. The planarity of their structures allows for DNA intercalation, interfering with cellular processes. Continuous research in this area has led to the design of novel acridine-based patterns targeting enzymes like topoisomerases and telomerases (Belmont et al., 2007).
Propiedades
Número CAS |
78276-11-6 |
|---|---|
Nombre del producto |
Acridine, 1-azido- |
Fórmula molecular |
C13H8N4 |
Peso molecular |
220.23 g/mol |
Nombre IUPAC |
1-azidoacridine |
InChI |
InChI=1S/C13H8N4/c14-17-16-13-7-3-6-12-10(13)8-9-4-1-2-5-11(9)15-12/h1-8H |
Clave InChI |
PQRFAYUCTLLEGK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3N=[N+]=[N-] |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3N=[N+]=[N-] |
Apariencia |
Solid powder |
Otros números CAS |
78276-11-6 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Acridine, 1-azido- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



